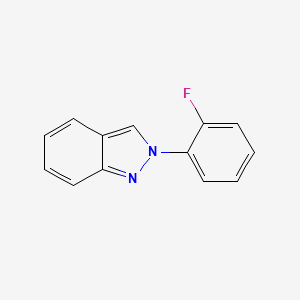

2-(2-Fluorophenyl)-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

81265-88-5 |

|---|---|

Molecular Formula |

C13H9FN2 |

Molecular Weight |

212.22 g/mol |

IUPAC Name |

2-(2-fluorophenyl)indazole |

InChI |

InChI=1S/C13H9FN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H |

InChI Key |

XOMWRLPGRHGMLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C3C=CC=CC3=N2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Fluorophenyl 2h Indazole and Its Analogs

Strategic Approaches for Indazole Core Construction

The construction of the indazole heterocycle is the cornerstone of synthesizing 2-aryl-2H-indazoles. Various strategic approaches have been developed to form this bicyclic aromatic system, often focusing on the formation of the crucial N-N bond and the subsequent cyclization to yield the desired pyrazole (B372694) ring fused to a benzene (B151609) ring. These strategies range from classical condensation and cyclization reactions to modern transition-metal-catalyzed processes.

Cyclization reactions are fundamental to forming the indazole core. A notable modern approach is the [3 + 2] dipolar cycloaddition of arynes and sydnones, which provides a rapid and efficient route to 2H-indazoles under mild conditions. This method involves an initial cycloaddition to form a bicyclic intermediate, which then undergoes a spontaneous retro-[4+2] reaction to extrude carbon dioxide and yield the final 2H-indazole product. This approach is distinguished by its high yields and excellent regioselectivity, producing exclusively the 2H-indazole isomer without contamination from the 1H-tautomer.

Another significant cyclization strategy is the reductive cyclization of ortho-nitrobenzylidene amines or other suitably substituted nitroaromatics. This transformation, often referred to as the Cadogan reaction, typically involves deoxygenation of the nitro group by a trivalent phosphorus reagent, which is believed to generate a transient nitrene intermediate that subsequently cyclizes.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. Catalytic systems based on copper and palladium, in particular, have enabled the development of highly efficient and selective methods for constructing the indazole core.

An innovative approach to 2H-indazoles involves the copper(II) salt-promoted oxidative cyclization of substrates containing both an alkyne and a triazene (B1217601) functionality. In this methodology, the copper(II) salt acts as a Lewis acid to mediate the cyclization, resulting in the formation of the 2H-indazole ring system. This reaction is part of a switchable system where the choice of metal catalyst dictates the reaction outcome; while copper salts promote indazole formation, silver(I) salts mediate a different pathway leading to indoles. Computational studies support the role of the copper catalyst as a Lewis acid in this transformation.

Palladium catalysis offers powerful and versatile tools for C-N bond formation, which have been extensively applied to the synthesis of 2-aryl-2H-indazoles. One prominent method is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This reaction proceeds via cyclization followed by a spontaneous dehydrogenation to yield the aromatic 2H-indazole. The optimized conditions for this transformation often involve a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as dppf, and a base like sodium tert-butoxide. This approach is tolerant of a wide array of electron-donating and electron-withdrawing substituents on the aryl rings.

A more direct palladium-catalyzed method involves the one-step reaction of 2-bromobenzyl bromides with arylhydrazines. This process is believed to occur through a sequence of regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to furnish the 2-aryl-2H-indazole product.

A summary of substrates used in a palladium-catalyzed intramolecular amination for the synthesis of 2-aryl-2H-indazoles is presented below.

| Entry | R¹ | R² | Yield (%) |

| 1 | H | H | 75 |

| 2 | H | 4-Me | 78 |

| 3 | H | 4-OMe | 80 |

| 4 | H | 4-F | 72 |

| 5 | H | 4-Cl | 70 |

| 6 | H | 4-CF₃ | 54 |

| 7 | 4-Cl | H | 73 |

| 8 | 5-Cl | H | 71 |

Table generated from data in Organic Letters, 2000, 2, 519-521.

Furthermore, palladium catalysis can be utilized in one-pot annulation reactions. For example, a norbornene-mediated palladium-catalyzed sequence allows for the synthesis of complex annulated 2H-indazoles from bromoethyl azoles and aryl iodides. This process involves the successive formation of an alkyl-aryl bond and an aryl-heteroaryl bond through two C-H bond activation steps.

The Cadogan reaction, which involves the reductive cyclization of an ortho-nitro-imine intermediate using a phosphite (B83602) reagent, is a classic method for preparing 2H-indazoles. Traditionally, this reaction requires high temperatures. Modern variations have focused on making this process more efficient and milder. One such advancement is the use of ultrasound irradiation in a one-pot procedure.

This protocol combines the synthesis of the Schiff base intermediate (from an o-nitrobenzaldehyde and an aniline) and the subsequent reductive cyclization into a single operation. The use of ultrasound can accelerate the reaction and improve yields under neat (solvent-free) conditions before the cyclization is completed by refluxing with a reducing agent like triethyl phosphite. This one-pot, ultrasound-assisted modification of the Cadogan cyclization represents a more practical and efficient route for the synthesis of 2-phenyl-2H-indazole derivatives.

One-Pot Synthetic Procedures

Phospholene-Mediated N-N Bond Formation from 2-Nitrobenzaldehydes and Amines

A significant advancement in the synthesis of 2-aryl-2H-indazoles is the use of phospholene-mediated reductive cyclization of ortho-imino-nitrobenzene intermediates, a modification of the Cadogan reaction. This one-pot procedure offers a mild and efficient route from commercially available 2-nitrobenzaldehydes and amines. nih.govorganic-chemistry.org The reaction proceeds by the initial condensation of a 2-nitrobenzaldehyde (B1664092) with an amine, such as 2-fluoroaniline, to form the corresponding ortho-imino-nitrobenzene substrate. nih.gov

Subsequent reductive cyclization is promoted by a phosphorus(III) reagent, such as tri-n-butylphosphine or a phospholene oxide like 3-methyl-1-phenyl-2-phospholene-1-oxide in the presence of a silane (B1218182) reducing agent. nih.govresearchgate.net The phosphine reagent acts as a deoxygenating agent, facilitating the formation of the N-N bond and subsequent cyclization to the 2H-indazole ring system. This method is noted for its operational simplicity and the mild reaction conditions required, avoiding the harsh conditions often associated with traditional Cadogan cyclizations. nih.govnih.gov A variety of electronically diverse 2-nitrobenzaldehydes and anilines are compatible with this transformation, providing access to a wide range of substituted 2-aryl-2H-indazoles. nih.gov

Table 1: Examples of Phosphine-Mediated Synthesis of 2-Aryl-2H-indazoles

| 2-Nitrobenzaldehyde Substituent | Aniline (B41778) Substituent | Phosphine Reagent | Yield (%) |

|---|---|---|---|

| H | 2-Fluoro | Tri-n-butylphosphine | Moderate to Excellent |

| 4-Chloro | 4-Methoxy | Tri-n-butylphosphine | Moderate to Excellent |

| 5-Nitro | H | Tri-n-butylphosphine | Moderate to Excellent |

Note: Yields are generalized from cited literature and may vary based on specific reaction conditions.

Functionalization and Derivatization Strategies on the Indazole Ring System

Introduction of Fluorophenyl Substituents at the N2 Position

The introduction of aryl groups, including fluorophenyl substituents, at the N2 position of the indazole ring is a key step in the synthesis of compounds like 2-(2-Fluorophenyl)-2H-indazole. Copper- and palladium-catalyzed N-arylation reactions are powerful methods to achieve this transformation. nih.govorganic-chemistry.orgorganic-chemistry.org

Copper-catalyzed N-arylation, often employing a diamine ligand, can effectively couple indazole with aryl halides. nih.govorganic-chemistry.org For instance, the reaction of indazole with 1-fluoro-2-iodobenzene (B1346556) in the presence of a copper(I) iodide and a suitable diamine ligand and base leads to the formation of this compound. These reactions can tolerate a variety of functional groups on both the indazole and the aryl halide. nih.gov

Palladium-catalyzed intramolecular amination provides an alternative route. This involves the synthesis of an N-aryl-N-(o-bromobenzyl)hydrazine intermediate, which then undergoes a palladium-catalyzed cyclization. organic-chemistry.org This method is notable for its ability to tolerate a wide range of electron-donating and electron-withdrawing substituents on both aromatic rings. organic-chemistry.org

Regioselective C3-Functionalization Techniques

A highly efficient method for the regioselective C3-formylation of 2H-indazoles has been developed utilizing Selectfluor under microwave-assisted conditions. thieme-connect.deresearchgate.net In this reaction, Selectfluor does not act as a direct fluorinating agent but rather as a radical initiator. The formyl group is sourced from dimethyl sulfoxide (B87167) (DMSO), which serves as the solvent and the formylating agent. thieme-connect.deresearchgate.net

This methodology has been successfully applied to the synthesis of this compound-3-carbaldehyde, achieving a 51% yield. thieme-connect.de The reaction is carried out by heating a solution of the 2-aryl-2H-indazole and Selectfluor in DMSO under microwave irradiation. thieme-connect.deresearchgate.net Control experiments suggest that the reaction proceeds through a radical pathway. thieme-connect.deresearchgate.net This method is advantageous due to its high regioselectivity, moderate to excellent yields across a range of substrates, and the use of a greener microwave energy source. thieme-connect.deresearchgate.net

Table 2: Microwave-Assisted C3-Formylation of 2-Aryl-2H-indazoles

| N2-Aryl Substituent | Yield of 3-carbaldehyde (%) |

|---|---|

| 2-Fluorophenyl | 51 |

| Phenyl | 40-80 |

| 4-Chlorophenyl | 40-80 |

Data sourced from Pitchai et al. thieme-connect.deresearchgate.net

The direct C3-acylation of 2H-indazoles can be achieved through the addition of acyl radicals. A notable method involves the silver-catalyzed decarboxylative cross-coupling of α-keto acids with 2H-indazoles. researchgate.netacs.org This approach is significant as it provides direct access to 3-acyl-2H-indazoles at ambient temperature. acs.org

The reaction is predicated on the ability of the less aromatic quinonoid structure of 2H-indazoles to readily accept radical species at the C3 position. acs.org The acyl radical is generated from the corresponding α-keto acid through a silver-catalyzed decarboxylation process. acs.org This method offers a facile route to a diverse array of 3-acyl-2H-indazoles with the potential for three points of structural diversification. acs.org

Visible-Light-Driven Coupling Reactions for Functionalized Indazoles

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of heterocycles, including 2H-indazoles. nih.govfrontiersin.org These methods often proceed under mild conditions and can offer high regioselectivity.

One remarkable development is the visible-light-induced decarboxylative coupling of 2H-indazoles with α-keto acids that occurs without the need for an external photocatalyst or oxidant. nih.govacs.org This reaction is believed to proceed through a self-catalyzed energy transfer process between the 2H-indazole and the α-keto acid. nih.govacs.org The reaction is typically conducted under irradiation with blue light (420–425 nm) and demonstrates broad substrate scope and operational simplicity. acs.org

Furthermore, visible-light-promoted C3-carbamoylation of 2H-indazoles has been achieved using oxamic acids as the carbamoyl (B1232498) source in the presence of an organic photocatalyst like 4CzIPN. nih.govfrontiersin.org This transition-metal-free transformation proceeds via a radical pathway, as evidenced by radical scavenging experiments. frontiersin.org These visible-light-driven methods represent a green and efficient alternative to traditional synthetic approaches for the C3-functionalization of 2H-indazoles. nih.govfrontiersin.orgnih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzaldehyde |

| 2-Fluoroaniline |

| Tri-n-butylphosphine |

| 3-Methyl-1-phenyl-2-phospholene-1-oxide |

| Diphenylsilane |

| Indazole |

| 1-Fluoro-2-iodobenzene |

| Copper(I) iodide |

| N-aryl-N-(o-bromobenzyl)hydrazine |

| Selectfluor |

| Dimethyl sulfoxide (DMSO) |

| This compound-3-carbaldehyde |

| α-Keto acid |

| 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) |

Green Chemistry Approaches in 2H-Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 2H-indazoles to minimize environmental impact and enhance safety and efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key green methodologies in 2H-indazole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, the application of environmentally benign solvents and catalysts, and the development of atom-economical one-pot reactions. benthamdirect.comingentaconnect.com

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. nih.gov By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and improved purity. jchr.org

One notable application is in the one-pot, three-component synthesis of disubstituted 2H-indazoles from a substituted 2-bromobenzaldehyde, an aromatic amine, and sodium azide (B81097). eurekaselect.comingentaconnect.com This method, catalyzed by copper complexes, demonstrates the efficiency of microwave assistance in facilitating multicomponent reactions, which are inherently green due to their high atom economy. eurekaselect.comingentaconnect.com Another innovative microwave-assisted route involves a double Sonogashira coupling of diiodopyrazoles with terminal acetylenes, which proceeds in just three minutes, followed by a cyclization to form the 2H-indazole core. clockss.org This novel procedure highlights the potential of microwave heating to accelerate complex reaction sequences. clockss.org

The table below summarizes selected examples of microwave-assisted synthesis of 2H-indazole derivatives, showcasing the significant reduction in reaction time compared to conventional methods.

| Starting Materials | Catalyst/Reagents | Reaction Time (Microwave) | Yield (%) | Reference |

| 2-bromobenzaldehyde, aromatic amine, NaN₃ | [Cu(phen)(PPh₃)₂]NO₃ | Not specified | High | eurekaselect.comingentaconnect.com |

| 3,4-diiodo-1-tritylpyrazole, terminal acetylene | Pd catalyst, CuI | 3 minutes | Good | clockss.org |

| o-chlorobenzaldehyde, hydrazine (B178648) hydrate | L-proline (10%) in distilled water | 18 minutes | High | jchr.org |

| Substituted 3‐amino‐3‐(2‐nitrophenyl)propanoic acids, various alcohols | None | Not specified | Moderate | researchgate.net |

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green synthetic strategy. mdpi.commdpi.com Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates, improved yields, and milder reaction conditions. mdpi.comnih.gov

Ultrasound has been successfully employed for the synthesis of various 2H-indazole derivatives, often resulting in significantly shorter reaction times and higher yields compared to traditional methods. researchgate.net For instance, a novel and efficient protocol for the bromination of 2H-indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source under ultrasound-assisted conditions. nih.govrsc.org This reaction is completed in just 30 minutes under mild conditions and is compatible with a wide range of functional groups, including fluorine-substituted 2H-indazoles. nih.govrsc.org Mechanistic studies suggest that the cavitation effect of ultrasound is crucial for the reaction's efficiency. nih.govrsc.org

The following table presents data on the ultrasound-assisted bromination of various 2H-indazole substrates.

| Substrate | Reagent | Reaction Time (Ultrasound) | Yield (%) | Reference |

| 2-phenyl-2H-indazole | DBDMH | 30 minutes | High | nih.govrsc.org |

| 2-(4-fluorophenyl)-2H-indazole | DBDMH | 30 minutes | Good | nih.govrsc.org |

| 2-(4-bromophenyl)-2H-indazole | DBDMH | 30 minutes | Good | nih.govrsc.org |

| 2-(4-chlorophenyl)-2H-indazole | DBDMH | 30 minutes | Mild | nih.govrsc.org |

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. In the context of 2H-indazole synthesis, solvents like polyethylene (B3416737) glycol (PEG) and water have been utilized effectively. acs.orgorganic-chemistry.org PEG is a particularly attractive green solvent due to its low toxicity, biodegradability, and recyclability. acs.orgnih.gov

The synthesis of 2H-indazoles has been achieved in a one-pot, three-component reaction using copper oxide nanoparticles (CuO-NPs) as a catalyst in PEG as the solvent. acs.orgorganic-chemistry.org This approach is ligand-free and base-free, further enhancing its green credentials. acs.orgnih.gov The use of heterogeneous catalysts like CuO-NPs supported on activated carbon is also a significant advancement. acs.orgnih.govresearchgate.net These catalysts can be easily separated from the reaction mixture and recycled for several runs with minimal loss of activity, which reduces waste and cost. researchgate.netrsc.org The preparation of the catalyst itself can be performed using green solvents like 2-propanol. acs.orgnih.gov

Metal-free synthesis represents another important green avenue, completely avoiding the use of potentially toxic and expensive metal catalysts. bohrium.com An example is the direct C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates, which proceeds under metal-free conditions at room temperature. bohrium.com

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable method for organic synthesis. This technique uses light as a clean and abundant energy source to drive chemical reactions under mild conditions, often at room temperature. nih.gov It allows for the generation of reactive radical intermediates that can participate in a wide variety of transformations.

In 2H-indazole synthesis, visible light has been used to promote a transition-metal-free direct C3-carbamoylation. nih.gov This method employs an organic photocatalyst and a simple base to achieve the desired transformation, highlighting its potential for creating complex molecules without the need for harsh reagents. nih.gov Another innovative approach involves a visible-light-induced self-catalyzed energy transfer process for the synthesis of 3-acyl-2H-indazoles. nih.gov This protocol is particularly noteworthy as it functions without any external photosensitizers, metal catalysts, or strong oxidants, making it an exceptionally green and efficient method. nih.gov

Preclinical Pharmacological Investigations and Diverse Biological Activities of 2 2 Fluorophenyl 2h Indazole Derivatives

Anticancer and Antitumor Potential of Indazole Derivatives

The indazole core is a key pharmacophore in the development of anticancer drugs, with several commercially available medications, such as axitinib, linifanib, niraparib (B1663559), and pazopanib, featuring this structure. nih.gov Derivatives of indazole are utilized in targeted therapies for a variety of cancers, including lung, breast, colon, and prostate cancers. nih.gov

Inhibition of Molecular Targets Relevant to Cancer

Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., Niraparib and its mechanism of action)

Niraparib, a potent and highly selective oral inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes PARP-1 and PARP-2, contains a 2-phenyl-2H-indazole-7-carboxamide core. nih.govmdpi.comacs.org Its chemical name is 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide. mdpi.com

Mechanism of Action: PARP enzymes play a crucial role in DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs). drugbank.com PARP-1 detects SSBs and synthesizes long poly(ADP-ribose) (PAR) chains, which recruits other DNA repair factors. nih.gov PARP inhibitors like niraparib compete with the NAD+ cofactor, blocking this process. nih.gov This inhibition of SSB repair leads to the accumulation of unrepaired SSBs, which can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. nih.gov

In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired. nih.gov This concept, known as synthetic lethality, results in genomic instability and subsequent cell death. nih.gov Niraparib's mechanism involves not only this catalytic inhibition but also the "trapping" of PARP enzymes on the DNA at the site of damage, which further disrupts the DNA repair process and is highly cytotoxic. nih.gov

Preclinical studies have shown that niraparib is a potent inhibitor of PARP-1 and PARP-2, with half-maximal inhibitory concentrations (IC₅₀) of 3.8 nM and 2.1 nM, respectively. nih.gov It has demonstrated at least 100-fold selectivity over other members of the PARP family. nih.gov In cellular assays, niraparib inhibited intracellular PARylation with IC₅₀ values of approximately 4 nM. acs.org

| Enzyme | IC₅₀ (nM) |

|---|---|

| PARP-1 | 3.8 nih.gov |

| PARP-2 | 2.1 nih.gov |

Tyrosine Kinase Inhibition

The indazole scaffold is a prominent feature in many tyrosine kinase inhibitors. nih.govresearchgate.net These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and VEGFR-2 is a key regulator of this process. nih.gov A series of indazole derivatives were designed as VEGFR-2 kinase inhibitors, with the most potent compound, designated as 30 , exhibiting an IC₅₀ of 1.24 nM against VEGFR-2. nih.gov This compound also showed significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutations of EGFR are linked to various cancers. nih.gov Indazole-based covalent inhibitors of EGFR have been developed. nih.gov One derivative, compound 109 , showed strong potency against both wild-type and mutant forms of EGFR, with IC₅₀ values of 8.3 nM and 5.3 nM (for the T790M mutant), respectively. mdpi.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A novel indazole derivative, compound 2 , was identified as a potent FGFR1 inhibitor with an IC₅₀ value of 40.5 nM. ijddmr.org

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition: Indazole derivatives have been optimized as ITK inhibitors, which are relevant in T-cell malignancies. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Compound 30 | VEGFR-2 | 1.24 nih.gov |

| Compound 109 | EGFR (wild-type) | 8.3 mdpi.com |

| Compound 109 | EGFR (T790M mutant) | 5.3 mdpi.com |

| Compound 2 | FGFR1 | 40.5 ijddmr.org |

| Compound 38a | ITK | 43 (Kᵢ) nih.gov |

Haspin Inhibition

Haspin, an atypical serine/threonine kinase that is overexpressed in many cancers, plays a role in cell division by phosphorylating histone H3. nih.gov Inhibition of haspin can lead to mitotic catastrophe and apoptosis in cancer cells. uni-saarland.de Novel 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective haspin inhibitors. nih.gov One such derivative, compound 21 , resulting from amide coupling at the N1 position of the indazole ring, demonstrated an IC₅₀ value of 78 nM against haspin. nih.gov Another N1-benzoylated indazole derivative, compound 19 , showed high selectivity for haspin with an IC₅₀ of 0.155 µM. uni-saarland.de

Phosphoinositide 3-kinase δ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival, and its delta (δ) isoform is a target in B-cell malignancies and potentially solid tumors. nih.gov Through a scaffold-hopping strategy, the indazole core was utilized to design novel PI3Kδ inhibitors. nih.gov A series of 26 indazole derivatives were synthesized, leading to the identification of compound 9x as a potent and selective PI3Kδ inhibitor. nih.gov In preclinical studies, this compound robustly suppressed the downstream AKT pathway, inducing apoptosis in hepatocellular carcinoma (HCC) models. nih.gov

Anti-Proliferative Effects in Preclinical Cell Models

Indazole derivatives have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines.

One study synthesized a series of novel polysubstituted indazoles and found that several compounds exhibited interesting anti-proliferative activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing on additional cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast), and T47D (breast), confirmed their activity. nih.gov

Another series of indazole derivatives was tested against four human cancer cell lines (A549, MCF7, A375, HT-29), with IC₅₀ values ranging from 0.010 to 12.8 μM. researchgate.net

A specific indazole derivative, 2f , showed potent growth inhibitory activity against several cancer cell lines with IC₅₀ values between 0.23 and 1.15 μM. nih.gov In the 4T1 breast cancer cell line, compound 2f inhibited cell proliferation and colony formation in a dose-dependent manner, with complete inhibition of colony formation at a concentration of 1.25 μM. nih.gov

The haspin inhibitors 5 and 21 also effectively inhibited the growth of the NCI-60 panel of cancer cell lines. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Various | A2780, A549, IMR32, MDA-MB-231, T47D | Ovarian, Lung, Neuroblastoma, Breast | 0.64 - 17 nih.gov |

| Various | A549, MCF7, A375, HT-29 | Lung, Breast, Melanoma, Colon | 0.010 - 12.8 researchgate.net |

| Compound 2f | Various | - | 0.23 - 1.15 nih.gov |

Anti-Inflammatory Activities

Derivatives of the indazole scaffold have been recognized for their anti-inflammatory properties. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory pathway. semanticscholar.org

Investigations into a series of 2H-indazole derivatives have been conducted to evaluate their potential as anti-inflammatory agents by assessing their inhibitory activity against human cyclooxygenase-2 (COX-2). semanticscholar.org In silico and in vitro studies have been employed to determine the potential of these compounds to inhibit COX-2. For instance, selected 2,3-diphenyl-2H-indazole derivatives have demonstrated notable COX-2 inhibitory activity. This anti-inflammatory potential is often explored in conjunction with other biological activities, such as antimicrobial properties, due to the inherent link between infection and the host's inflammatory response. semanticscholar.org

The table below shows the in vitro COX-2 inhibitory activity for selected 2,3-diphenyl-2H-indazole derivatives.

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

| Compound | % Inhibition at 100 µM |

|---|---|

| 18 (R¹=Ph, R²=4-COOCH₃) | 48.0 |

| 23 (R¹=4-COOCH₃-Ph, R²=H) | 43.0 |

| 16 (R¹=Ph, R²=H) | 39.5 |

| 20 (R¹=Ph, R²=4-SO₂CH₃) | 35.0 |

| 17 (R¹=Ph, R²=4-Cl) | 30.0 |

| Celecoxib (Reference) | 95.0 |

Data sourced from in vitro studies on human recombinant COX-2.

Antimicrobial Properties

The 2-phenyl-2H-indazole scaffold has been investigated as a source of novel antimicrobial agents, with studies spanning antibacterial, antifungal, and antiprotozoal activities.

The antibacterial potential of 2H-indazole derivatives has been evaluated against a variety of bacterial pathogens. However, the activity can be highly dependent on the specific substitutions on the indazole core and the phenyl ring.

In one study, a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives were tested against Gram-negative bacteria, including enterohemorrhagic Escherichia coli (strain 933/EHEC), enteroaggregative E. coli (strain 042/EAEC), and Salmonella enterica serovar Typhi. The results indicated that the compounds were largely inactive or only poorly active against these strains, even at high concentrations. nih.gov

Conversely, other research on different sets of 2H-indazole derivatives has shown modest activity, particularly against Gram-positive bacteria. Three compounds from a library of 2H-indazoles displayed activity against clinical isolates of Enterococcus faecalis, while another derivative showed a broader spectrum, inhibiting multidrug-resistant strains of Staphylococcus epidermidis and Staphylococcus aureus. nih.gov

The table below summarizes the antibacterial activity of selected 2H-indazole derivatives against various Gram-positive clinical isolates.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2H-Indazole Derivatives Against Gram-Positive Bacteria

| Compound | S. aureus (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) | E. faecalis (MIC in µg/mL) |

|---|---|---|---|

| Compound 2 | >128 | >128 | 128 |

| Compound 3 | >128 | >128 | 128 |

| Compound 5 | 128 | 64 | >128 |

Data represents activity against various clinical isolates, including multidrug-resistant strains. nih.gov

Investigations into the antifungal properties of this class of compounds have identified activity against clinically relevant yeast species. Specifically, two 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. semanticscholar.org The activity was observed using a disk diffusion method, indicating potential for these compounds to act against pathogenic yeasts.

The table below presents the inhibition zones for two active 2,3-diphenyl-2H-indazole derivatives against Candida species.

Table 3: In Vitro Anticandidal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives

| Compound | Candida albicans (Inhibition Halo in mm) | Candida glabrata (Inhibition Halo in mm) |

|---|---|---|

| 18 (R¹=Ph, R²=4-COOCH₃) | 10 | 10 |

| 23 (R¹=4-COOCH₃-Ph, R²=H) | 13 | 12 |

Activity was assessed using a 5 mg/mL concentration of the test compound. semanticscholar.org

The most significant antimicrobial activity reported for 2-phenyl-2H-indazole derivatives is against pathogenic protozoa. frontiersin.org Extensive studies have demonstrated potent in vitro activity against the trophozoites of Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov

Research has revealed that structural modifications to the 2-phenyl ring significantly influence antiprotozoal potency. A key finding is that the presence of electron-withdrawing groups on the 2-phenyl ring enhances activity against all three protozoa. nih.gov For example, derivatives featuring chloro, methoxycarbonyl, and trifluoromethyl substituents have shown exceptionally low half-maximal inhibitory concentrations (IC50), often more potent than the reference drug metronidazole. nih.govnih.gov The activity against G. intestinalis was a particularly novel finding for the indazole nucleus. semanticscholar.org

The table below details the IC50 values of various 2-phenyl-2H-indazole derivatives against the three protozoan parasites.

Table 4: In Vitro Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives (IC50 in µM)

| Compound Substituent (at 2-phenyl position) | E. histolytica | G. intestinalis | T. vaginalis |

|---|---|---|---|

| H (Unsubstituted) | 0.160 | 0.220 | 0.150 |

| 4-Cl | <0.050 | 0.080 | 0.080 |

| 4-F | 0.081 | 0.151 | 0.154 |

| 4-CF₃ | 0.075 | 0.062 | 0.081 |

| 3-CF₃ | 0.067 | 0.052 | <0.070 |

| 2-CF₃ | <0.050 | <0.050 | 0.081 |

| 2-Cl | 0.052 | <0.050 | <0.070 |

| 4-COOCH₃ | <0.050 | 0.100 | 0.110 |

| 3-COOCH₃ | <0.050 | 0.091 | <0.070 |

| 2-COOCH₃ | <0.050 | <0.050 | 0.075 |

| Metronidazole (Reference) | 1.800 | 5.800 | 0.800 |

Data sourced from in vitro susceptibility assays. nih.govnih.gov

Antiviral Applications, including Anti-HIV Activity

The broader class of nitrogen-containing heterocyclic compounds, including indazoles, has been a focal point in the search for novel antiviral agents. While extensive experimental data on 2-(2-Fluorophenyl)-2H-indazole itself is limited in the antiviral domain, related structures have shown promise. Computational studies have explored the potential of indazole-containing hybrids as antiviral agents. For instance, novel indazole-2-pyrone hybrids have been analyzed through molecular docking for their potential interaction with key viral targets, including those relevant to HIV-1. doi.org Such in silico analyses compare the binding energies of these novel compounds to those of established antiviral drugs like Azidothymidine (AZT), suggesting potential avenues for future experimental validation. doi.org The indazole scaffold is considered a valuable starting point for the development of agents targeting viral enzymes and proteins.

Other Emerging Biological Activities

Beyond antimicrobial and anti-inflammatory applications, the indazole core is a well-established pharmacophore in oncology. researchgate.net Several clinically approved anticancer drugs are built upon an indazole framework, highlighting its importance in this therapeutic area. These drugs often function as protein kinase inhibitors, targeting signaling pathways that are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.gov

Derivatives of indazole have been designed and synthesized as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. rsc.org The development of indazole-pyrimidine hybrids, for example, has led to compounds with potent VEGFR-2 inhibitory activity and antiproliferative effects against cancer cell lines. rsc.org The versatility of the indazole structure allows for modifications that can optimize binding to the ATP-binding pocket of various kinases, making it a privileged scaffold in the design of targeted cancer therapies. nih.govresearchgate.net

Antioxidant Properties

While the indazole moiety is a structural component in a variety of compounds recognized for their biological activities, including antioxidant effects, specific preclinical data on the antioxidant capacity of this compound derivatives are not extensively detailed in publicly accessible literature. However, studies on related heterocyclic compounds provide context for the potential antioxidant activity of this class.

Investigations into the free radical scavenging activity of various indazole derivatives have been conducted using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) scavenging methods. researchgate.net For instance, a study evaluating the anti-inflammatory activity of indazole and its derivatives also assessed their ability to inhibit lipid peroxidation and scavenge free radicals. researchgate.net The results indicated that these compounds could inhibit free radicals in a concentration-dependent manner, with some derivatives showing a higher degree of inhibition of lipid peroxidation compared to standard antioxidants under the tested conditions. researchgate.net

Table 1: Antioxidant Activity of Representative Indazole Derivatives No specific quantitative data for this compound derivatives was found in the provided search results. The table below is a template for when such data becomes available.

| Compound Derivative | Assay | Activity Metric (e.g., IC50) | Reference Compound | Activity Metric |

|---|---|---|---|---|

| Indazole Derivative A | DPPH Scavenging | Data not available | Vitamin E | Data not available |

| Indazole Derivative B | Lipid Peroxidation | Data not available | Diclofenac | Data not available |

Neuroprotective and Central Nervous System Relevance

The indazole scaffold is integral to compounds designed for CNS activity. nih.gov Preclinical studies have identified indazole derivatives as potential therapeutic agents for neurological disorders, including Alzheimer's disease and conditions requiring modulation of the histaminergic system. researchgate.netnih.gov

A significant area of investigation is the role of indazole derivatives as histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is predominantly expressed in the CNS and acts as a regulator of neurotransmitter release, including histamine, dopamine, and acetylcholine. nih.gov Antagonism of this receptor is a therapeutic strategy for cognitive disorders, sleep-wake cycle disorders, and other neurological conditions. nih.govfrontiersin.org The development of various azole derivatives, a class that includes indazoles, as H3 receptor antagonists highlights the potential of this scaffold to modulate key neural pathways. nih.gov

Furthermore, in preclinical models relevant to Alzheimer's disease, compounds with structural similarities to indazole derivatives have demonstrated neuroprotective effects. For example, in a Caenorhabditis elegans model, certain compounds significantly reduced amyloid-beta (Aβ) induced paralysis, suggesting a potential to interfere with neurodegenerative processes. researchgate.net This is complemented by research into 2-phenyl-1H-benzo[d]imidazole derivatives, which were designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the neurotoxicity of Aβ protein in Alzheimer's disease. nih.gov One such derivative was found to alleviate cognitive impairment in a mouse model. nih.gov These findings underscore the therapeutic potential of the broader class of N-phenyl azole heterocycles in neuroprotection.

Table 2: Preclinical Neuroprotective and CNS Activity of Indazole-Related Compounds

| Compound Class/Derivative | Preclinical Model | Key Finding | Relevance |

|---|---|---|---|

| Azole Derivatives | In vitro receptor binding | Potent histamine H3 receptor antagonism | Treatment of CNS disorders |

| 2-phenyl-1H-benzo[d]imidazole derivative | Scopolamine-induced cognitive impairment (mouse) | Alleviation of cognitive impairment | Alzheimer's Disease |

| Selenoacetylene compounds | C. elegans model of Aβ toxicity | Significant reduction of Aβ-induced paralysis | Neuroprotection |

Antiarrhythmic Activities

Indazole derivatives have been identified as possessing a range of cardiovascular effects, including antiarrhythmic properties. nih.govnih.gov The versatility of the indazole nucleus allows for the development of compounds that can interact with various targets within the cardiovascular system. nih.gov

Preclinical research has shown that certain indazole derivatives may offer therapeutic benefits in conditions like cardiac arrhythmia and ischemia-reperfusion injury. nih.gov For example, the indazole derivative DY-9760e has demonstrated cardioprotective effects against injury caused by ischemia and reperfusion. nih.gov While specific electrophysiological studies on this compound are not detailed in the available literature, the recognized antiarrhythmic potential of the general indazole class points to a promising avenue for drug discovery. nih.govnih.gov The development of antiarrhythmic drugs often involves targeting cardiac ion channels, and the structural features of indazole derivatives make them candidates for such interactions. mdpi.com

Additionally, some indazole derivatives have been developed as selective β3-adrenergic receptor agonists, which are designed to avoid cardiovascular side effects like changes in heart rate or blood pressure that can be associated with less selective adrenergic agents. acs.org This highlights the tunability of the indazole scaffold to achieve specific cardiovascular profiles. Further research is necessary to elucidate the specific mechanisms and in vivo efficacy of this compound derivatives in established preclinical models of arrhythmia, such as those induced by aconitine (B1665448) or barium chloride. mdpi.com

Table 3: Cardiovascular Activity of Investigated Indazole Derivatives

| Compound Derivative | Target/Model | Observed Effect | Potential Application |

|---|---|---|---|

| DY-9760e | Ischemia/Reperfusion Injury | Cardioprotective | Myocardial Injury |

| Indazole Derivative (Compound 15) | β3-Adrenergic Receptor | Potent and selective agonism | Overactive Bladder (without cardiovascular side effects) |

| ARRY-371797 | p38α Kinase | Inhibition | LMNA-related dilated cardiomyopathy |

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl 2h Indazole Derivatives

Influence of Fluorine Atom Position on Biological Activity and Electronic Distribution

The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.net In the context of 2-phenyl-2H-indazole derivatives, the position of the fluorine atom on the phenyl ring is a critical determinant of biological activity.

Studies have shown that positioning the fluorine atom at the ortho (2-position) of the phenyl ring is particularly effective for certain biological activities. nih.gov This is attributed to several factors. The high electronegativity of fluorine alters the electronic distribution of the phenyl ring, which can influence how the molecule interacts with its biological target. mdpi.com For instance, an ortho-fluoro group can lead the bromofluorophenyl group deep into a protein's hydrophobic pocket, thereby increasing the potency of a drug. nih.gov

Impact of Substituents at Various Positions of the Indazole Core on Pharmacological Profiles

Beyond the fluorine substitution, modifications at other positions of the 2-phenyl-2H-indazole scaffold are crucial for modulating pharmacological profiles. Research into the antiprotozoal activity of these derivatives has demonstrated that electron-withdrawing groups attached to the 2-phenyl ring are generally favorable for activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov

For example, derivatives substituted with groups like methoxycarbonyl (-COOCH3), trifluoromethyl (-CF3), and chloro (-Cl) at the ortho, meta, or para positions of the phenyl ring often exhibit potent antiprotozoal activity, with IC50 values in the sub-micromolar range. nih.gov Specifically, compounds with a 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substituent showed excellent activity against G. intestinalis. nih.gov Similarly, for activity against VEGFR-2 kinase, the presence of hydrogen bond-forming groups like amide and sulfonamide resulted in enhanced potency. nih.gov

Conversely, the addition of a second phenyl group at the C-3 position of the indazole core has also been investigated. Comparing 2,3-diphenyl-2H-indazole derivatives with their 2-phenyl-2H-indazole parent compounds showed that this addition sometimes retained or slightly increased potency against certain protozoan parasites, though the improvement was not always significant. nih.gov This suggests that while the 2-phenyl ring substitution is a primary driver of activity, modifications on the indazole nucleus itself can further refine the pharmacological profile.

| Compound | Substituent on 2-Phenyl Ring | E. histolytica | G. intestinalis | T. vaginalis | Reference |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2H-indazole | 4-Cl | 0.045 | 0.089 | 0.106 | nih.gov |

| 2-(2-Chlorophenyl)-2H-indazole | 2-Cl | 0.063 | 0.049 | 0.065 | nih.gov |

| 2-(4-Fluorophenyl)-2H-indazole | 4-F | 0.145 | 0.298 | 0.435 | nih.gov |

| 2-(2-(Trifluoromethyl)phenyl)-2H-indazole | 2-CF₃ | 0.047 | 0.045 | 0.080 | nih.gov |

| 2-(3-(Trifluoromethyl)phenyl)-2H-indazole | 3-CF₃ | 0.057 | 0.062 | 0.054 | nih.gov |

| 2-(4-(Methoxycarbonyl)phenyl)-2H-indazole | 4-COOCH₃ | 0.040 | 0.082 | 0.076 | nih.gov |

| 2-(2-(Methoxycarbonyl)phenyl)-2H-indazole | 2-COOCH₃ | 0.052 | 0.048 | 0.091 | nih.gov |

| Metronidazole (Reference Drug) | N/A | 1.890 | 0.610 | 0.190 | nih.gov |

Identification of Key Structural Features Favoring Specific Bioactivities

Based on extensive SAR studies, several key structural features have been identified that favor specific biological activities in the 2-(2-Fluorophenyl)-2H-indazole class.

For antiprotozoal activity, the primary favorable feature is the presence of an electron-withdrawing substituent on the 2-phenyl ring. nih.govresearchgate.net Groups such as -Cl, -CF3, and -COOCH3 consistently lead to high potency. The position of these substituents (ortho, meta, or para) can fine-tune the activity against different protozoan species, but the electron-withdrawing nature itself is the dominant characteristic. nih.gov

For kinase inhibition, such as targeting VEGFR-2, the SAR points towards different requirements. While hydrophobic groups like halogens can be tolerated, potency is significantly enhanced by substituents capable of forming hydrogen bonds, such as amide and sulfonamide groups. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the nature of its binding site. The 2-phenyl-2H-indazole core acts as a rigid scaffold, and the substituents provide the necessary electronic and steric properties for precise molecular recognition.

Computational Contributions to SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of 2H-indazole derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) and molecular docking simulations provide detailed insights into the structural and electronic properties of these molecules and their interactions with biological targets. researchgate.net

DFT calculations can be used to analyze the molecular geometry, electronic properties, and vibrational frequencies of the indazole derivatives. researchgate.net These studies help in understanding how different substituents, including the ortho-fluoro group, affect the molecule's frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surface. This information is critical for predicting reactivity and intermolecular interactions. researchgate.net

Molecular docking studies simulate the binding of the indazole derivatives into the active site of a target protein, such as a kinase or a protozoal enzyme. researchgate.net These simulations can predict the binding affinity and preferred orientation of the molecule within the binding pocket, helping to rationalize the observed biological activities. For example, docking can reveal why an ortho-fluoro substituent might position the molecule more favorably for interaction with key amino acid residues compared to a meta- or para-fluoro substituent. By correlating computational predictions with experimental data, researchers can build more accurate SAR models and guide the design of new, more potent derivatives. researchgate.net

Computational Approaches in the Investigation of 2 2 Fluorophenyl 2h Indazole

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as 2-(2-Fluorophenyl)-2H-indazole, within the active site of a target protein. This method is a cornerstone of structure-based drug design.

Virtual screening utilizes docking and other computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of candidates for experimental testing. For indazole derivatives, molecular docking has been employed to assess their potential against various protein targets, including those related to cancer. For instance, derivatives of the indazole scaffold have been docked against renal cancer-related proteins (PDB: 6FEW) and vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis.

The general workflow for these studies involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank, by removing water molecules and adding charges. The ligand structure is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The analysis of these docked poses reveals key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity.

| Computational Technique | Application for this compound Derivatives | Key Outcomes |

| Molecular Docking | Prediction of binding poses and affinities within the active sites of biological targets (e.g., kinases, proteases). | Identification of key amino acid interactions, understanding of binding mechanisms, and estimation of binding affinity (docking score). |

| Virtual Screening | High-throughput docking of compound libraries against a specific protein target to identify potential hits. | Rapid identification of novel lead compounds from large databases for further experimental validation. |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies for Reaction Pathways and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and properties of molecules. These methods are used to optimize molecular geometries, calculate energies, and determine a range of molecular properties that govern chemical reactivity and interactions.

For indazole derivatives, DFT studies have been instrumental in several areas:

Molecular Geometry Optimization: Calculations determine the most stable three-dimensional conformation of the molecule.

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.

Reaction Pathways: DFT calculations can elucidate reaction mechanisms by mapping the energy profile of a chemical reaction, identifying transition states and intermediates. This has been applied to understand the synthesis of 2H-indazoles.

Studies on various heterocyclic compounds, including those with structures analogous to indazole, have utilized DFT methods like B3LYP to analyze vibrational spectra and other molecular characteristics, showing good agreement between theoretical calculations and experimental data.

| DFT-Derived Property | Significance in Investigating this compound |

| Optimized Molecular Geometry | Provides the most stable 3D structure for use in docking and other computational studies. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical stability and reactivity; a key descriptor for predicting biological activity. |

| Molecular Electrostatic Potential (MEP) | Helps predict sites for intermolecular interactions, crucial for understanding ligand-receptor binding. |

| Global Reactivity Descriptors | Parameters like hardness, softness, and electronegativity provide insights into the molecule's overall chemical behavior. |

Prediction and Optimization of Molecular Structures for Enhanced Biological Efficacy

A primary goal of computational chemistry in drug discovery is to guide the optimization of lead compounds to enhance their biological efficacy. This involves predicting how structural modifications will affect a molecule's activity, a process central to understanding the Structure-Activity Relationship (SAR).

For the 2-phenyl-2H-indazole scaffold, research has shown that the nature and position of substituents on the phenyl ring significantly influence biological activity. For example, a study on a series of 2-phenyl-2H-indazole derivatives revealed that electron-withdrawing groups on the 2-phenyl ring tend to enhance antiprotozoal activity. The fluorine atom in this compound is an electron-withdrawing group, and its placement at the ortho position can influence the molecule's conformation and interaction with target proteins.

Computational approaches assist in this optimization process by:

Building SAR Models: By analyzing a series of related compounds and their measured biological activities, computational models can be built to predict the activity of new, unsynthesized derivatives.

In Silico Modification: New analogs can be designed computationally by modifying the lead structure. These virtual compounds are then evaluated using methods like molecular docking and DFT to prioritize the most promising candidates for synthesis.

Scaffold Hopping: Cheminformatic tools can identify alternative core structures (scaffolds) that maintain the key pharmacophoric features required for biological activity, potentially leading to compounds with improved properties.

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for developing more potent and selective therapeutic agents.

Cheminformatic Analysis and Activity Landscape Studies

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In the context of drug discovery, it is used to analyze large datasets of chemical compounds to identify trends in structure-activity relationships.

Activity landscape studies provide a visual representation of these relationships by mapping structural similarity against biological activity. A key tool in this analysis is the Structure-Activity Similarity (SAS) map. These maps are divided into different regions that characterize the nature of the SAR for a set of compounds:

Smooth SAR: Regions where small changes in chemical structure lead to small changes in biological activity.

Activity Cliffs: Regions where a minor structural modification results in a large and disproportionate change in potency. These are of particular interest as they can highlight key molecular interactions.

Scaffold Hopping: Areas representing structurally diverse compounds that exhibit similar biological activity.

A comprehensive study of 22 different 2-phenyl-2H-indazole derivatives, which included this compound, employed cheminformatic analysis and SAS maps to investigate their antiprotozoal activity. This analysis revealed that the indazole derivatives generally exhibit a continuous or smooth SAR, indicating that their activity is predictably influenced by structural modifications. Such studies are crucial for understanding the SAR of a compound series and for guiding the rational design of new, more effective analogs.

Q & A

Q. How are regioselectivity challenges addressed in polysubstituted indazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.